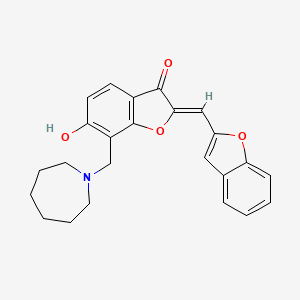

(Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

Propriétés

IUPAC Name |

(2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4/c26-20-10-9-18-23(27)22(14-17-13-16-7-3-4-8-21(16)28-17)29-24(18)19(20)15-25-11-5-1-2-6-12-25/h3-4,7-10,13-14,26H,1-2,5-6,11-12,15H2/b22-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORZDSFYBKHZSX-HMAPJEAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, also known as compound CAS 929832-07-5, is a complex organic molecule with significant potential in medicinal chemistry. This article focuses on its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one |

| CAS Number | 929832-07-5 |

| Molecular Formula | C24H23NO4 |

| Molecular Weight | 389.4 g/mol |

| Purity | Typically ≥95% |

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of the Pim-1 kinase, which is implicated in various hematological malignancies. The Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibiting this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one effectively reduced the proliferation of various cancer cell lines, including those from breast and leukemia origins.

- A study reported a significant decrease in cell viability (up to 70% reduction) in treated cancer cells compared to controls .

Other Biological Activities

Beyond its anticancer properties, preliminary research suggests that this compound may exhibit additional biological activities:

- Anti-inflammatory Effects : Some derivatives of benzofuran compounds have shown promise in reducing inflammation markers in cellular models.

- Antimicrobial Activity : Initial screenings indicated potential antimicrobial properties against certain bacterial strains, although further studies are needed to confirm these findings.

Synthesis and Evaluation

The synthesis of (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one involves several steps, typically starting from readily available benzofuran derivatives. The synthetic route has been optimized for yield and purity.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications affect biological activity. Notable findings include:

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group at position 6 | Enhances binding affinity to Pim-1 |

| Azepane ring substitution | Increases solubility and bioavailability |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one as an inhibitor of the Pim-1 kinase , a protein implicated in various cancers. The compound demonstrated significant potency and selectivity against Pim-1, which is crucial for the development of targeted cancer therapies. The crystal structure analysis revealed unique binding interactions that stabilize the compound within the kinase's active site, enhancing its inhibitory effects .

Anti-inflammatory Properties

Benzofuran derivatives, including this compound, have shown anti-inflammatory properties. Research indicates that these compounds can modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases . The structural features of (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one contribute to its effectiveness in reducing inflammatory responses.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies suggest that benzofuran derivatives exhibit activity against various pathogens, including bacteria and fungi. This characteristic positions (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one as a potential lead compound for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one has been pivotal in medicinal chemistry. Variations in substituents on the benzofuran core can significantly influence biological activity and selectivity towards targets such as kinases. The optimization of these structural elements through synthetic modifications has led to the development of more potent analogs with improved pharmacokinetic profiles .

Case Study: Pim Kinase Inhibition

A detailed study focused on (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one's interaction with Pim kinases revealed crucial insights into its mechanism of action. The compound was found to induce conformational changes in the kinase, particularly within the glycine-rich P-loop region, which is essential for ATP binding and catalysis . This finding underscores the importance of structural biology in understanding drug-target interactions.

Synthesis and Biological Evaluation

The synthesis of (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one has been achieved through microwave-assisted methods, facilitating rapid generation of derivatives for biological testing . This approach not only enhances efficiency but also allows for high-throughput screening of potential therapeutic candidates.

Data Summary Table

Analyse Des Réactions Chimiques

Functional Group Reactivity

2.1 Hydroxyl Group (-OH)

The phenolic -OH at position 6 participates in:

-

Esterification : Reacts with acetic anhydride to form acetates, enhancing lipophilicity.

-

Oxidation : Susceptible to oxidation by agents like DDQ, forming quinone derivatives.

-

Chelation : Binds metal ions (e.g., Fe³⁺, Cu²⁺), relevant for catalytic applications .

2.2 Azepane Ring

The seven-membered azepane ring undergoes:

-

Quaternization : Reacts with methyl iodide to form quaternary ammonium salts, altering solubility.

-

Ring-Opening : Acidic conditions (e.g., H₂SO₄) cleave the ring, yielding linear amines.

2.3 Conjugated Methylene System

The exocyclic double bond (C=C) exhibits:

-

Electrophilic Addition : Reacts with bromine (Br₂) in CCl₄ to form dibromides .

-

Diels-Alder Reactivity : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes.

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cis-trans isomerization at the methylene bridge, confirmed by NMR .

-

Hydrolytic Degradation : The lactone ring (3(2H)-one) hydrolyzes under alkaline conditions (pH > 10), forming a carboxylic acid derivative.

-

Thermal Decomposition : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily involving azepane ring fragmentation.

Comparative Reactivity Table

| Functional Group | Reaction Type | Example Reagents | Observed Products |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Ac₂O, pyridine | Acetylated derivative |

| Azepane | Quaternization | CH₃I, K₂CO₃ | Quaternary ammonium salt |

| Methylene (C=C) | Bromination | Br₂/CCl₄ | Dibromide adduct |

| Lactone ring | Hydrolysis | NaOH/H₂O | Carboxylic acid |

Mechanistic Insights from Structural Data

X-ray crystallography (PDB: 3UMX) reveals that the compound’s planar benzofuran system and azepane conformation stabilize transition states during nucleophilic attacks . Density functional theory (DFT) calculations suggest the hydroxyl group’s electron-donating effects enhance electrophilic substitution at the benzofuran C-5 position .

Q & A

Q. What are the key synthetic strategies for preparing (Z)-7-(azepan-1-ylmethyl)-2-(benzofuran-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one?

- Methodological Answer : The synthesis involves multi-step functionalization of benzofuran cores. A common approach includes:

- Benzofuran Core Formation : Cyclization of substituted phenols with aldehydes or ketones under acidic conditions to form the benzofuran scaffold .

- Substituent Introduction : The azepan-1-ylmethyl group can be introduced via nucleophilic substitution or reductive amination. For example, NaH in THF facilitates alkylation reactions with azepane derivatives .

- Stereochemical Control : The (Z)-configuration at the methylidene position is achieved using steric directing groups or selective crystallization .

- Protection/Deprotection : Hydroxy groups are often protected (e.g., benzyl ethers) during synthesis and later deprotected using catalytic hydrogenation .

Q. How is the structural conformation of this compound confirmed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural validation combines:

- NMR Spectroscopy : H and C NMR identify substituent connectivity. For example, the benzofuran-2-ylmethylene group shows characteristic downfield shifts for olefinic protons (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration. Planarity of the benzofuran core and intermolecular hydrogen bonds (e.g., O–H⋯O) are critical for stability .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the introduction of the azepan-1-ylmethyl group during synthesis?

- Methodological Answer : Yield optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF or DMF) enhance nucleophilicity of azepane in alkylation reactions .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during azepane coupling .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) isolates the target compound from unreacted intermediates .

Q. What strategies address discrepancies between theoretical and experimental spectral data in characterization?

- Methodological Answer : Discrepancies often arise from dynamic effects or impurities. Mitigation involves:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them with experimental data to identify anomalies .

- Advanced Purification : Recrystallization or preparative HPLC removes byproducts causing signal interference .

- Dynamic NMR : Variable-temperature NMR resolves overlapping signals from conformational flexibility .

Q. How does the compound’s stereochemistry influence pharmacological activity, and what methods assess this?

- Methodological Answer : The (Z)-configuration impacts bioactivity by altering binding affinity to target receptors. Assessment methods include:

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions between the (Z)-isomer and active sites of enzymes (e.g., kinases or CYP450s) .

- Enantioselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) isolate stereoisomers for comparative bioassays .

- Pharmacokinetic Profiling : In vitro assays (e.g., liver microsomes) evaluate metabolic stability differences between stereoisomers .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations may stem from substituent effects or measurement techniques. Resolution involves:

- Controlled Stability Studies : Compare degradation kinetics (e.g., HPLC monitoring) in buffered solutions (pH 1–7) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to the benzofuran core to enhance acid resistance .

- Mechanistic Probes : Use isotopic labeling (e.g., H or O) to track hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.